1-Pyrrolidinepropanamide, N-(4-nitrophenyl)-
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Overview
Description
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that features a nitrophenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 4-nitroaniline with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-nitrophenyl)-3-(morpholin-1-yl)propanamide
Uniqueness
N-(4-nitrophenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that contain different cyclic amines.
Properties
CAS No. |
851651-95-1 |
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Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17N3O3/c17-13(7-10-15-8-1-2-9-15)14-11-3-5-12(6-4-11)16(18)19/h3-6H,1-2,7-10H2,(H,14,17) |
InChI Key |
HLKVJYCVSYMPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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